molecular formula C16H23NO2 B14697498 N-(m-Acetylphenyl)-2-propylvaleramide CAS No. 22179-47-1

N-(m-Acetylphenyl)-2-propylvaleramide

Cat. No.: B14697498
CAS No.: 22179-47-1
M. Wt: 261.36 g/mol
InChI Key: NDCZFQPEODGZKV-UHFFFAOYSA-N
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Description

N-(m-Acetylphenyl)-2-propylvaleramide is a synthetic organic compound structurally derived from 2-propylvaleramide (valpromide, CAS 2430-27-5), a known anticonvulsant agent. The compound features a meta-acetylphenyl substituent attached to the nitrogen atom of the valpromide backbone. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol.

Properties

CAS No.

22179-47-1

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-propylpentanamide

InChI

InChI=1S/C16H23NO2/c1-4-7-13(8-5-2)16(19)17-15-10-6-9-14(11-15)12(3)18/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,17,19)

InChI Key

NDCZFQPEODGZKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Acetylphenyl)-2-propylvaleramide typically involves the acylation of m-acetylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(m-Acetylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaOCH3 in methanol at room temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(m-Acetylphenyl)-2-propylvaleramide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. The acetyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The valeramide moiety may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(m-Acetylphenyl)-2-propylvaleramide with three classes of related compounds: valpromide derivatives , acetamide-based pesticides , and aromatic-substituted acetamides .

Valpromide (2-Propylvaleramide)

Valpromide (CAS 2430-27-5, C₈H₁₇NO) is the parent compound lacking the acetylphenyl group. It is synthesized via alkylation of methyl cyanoacetate, followed by hydrolysis and decarboxylation . Key differences include:

  • Metabolism : Valpromide undergoes hepatic metabolism to valproic acid, but the acetylphenyl substituent may introduce alternative metabolic pathways (e.g., cytochrome P450-mediated oxidation).
Acetamide-Based Pesticides

Several structurally analogous acetamides are used as herbicides, sharing the N-substituted acetamide core but differing in substituents and applications (Table 1) :

Compound Name Substituents Use Molecular Formula
Alachlor 2,6-Diethylphenyl, methoxymethyl Herbicide C₁₄H₂₀ClNO₂
Pretilachlor 2,6-Diethylphenyl, 2-propoxyethyl Rice field herbicide C₁₇H₂₆ClNO₂
This compound m-Acetylphenyl, 2-propylvaleramide Undocumented C₁₅H₂₁NO₂

Key Observations :

  • Substituent Impact : Alachlor and pretilachlor use chlorinated alkyl/aryl groups for herbicidal activity, while the acetylphenyl group in the target compound may confer distinct interactions (e.g., receptor binding or enzyme inhibition).
  • Selectivity : Agricultural acetamides target plant-specific enzymes (e.g., fatty acid elongation), whereas This compound ’s lack of pesticidal data suggests divergent biological targets.
Aromatic-Substituted Acetamides

Compounds like thenylchlor (CAS 21757-82-4) and dimethenamid (CAS 163515-14-8) incorporate thienyl or methoxyalkyl groups, enhancing soil residual activity . In contrast, the acetylphenyl group in the target compound could:

  • Increase photostability due to aromatic conjugation.
  • Modify binding affinity in biological systems (e.g., acetyl groups often participate in hydrogen bonding).

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